

Unveiling the Molecular Target of Dehydroadynenerigenin Glucosyldigitaloside: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Dehydroadynenerigenin glucosyldigitaloside*

Cat. No.: *B597962*

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[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, identifying the precise molecular target of a compound is paramount. This guide provides a comprehensive comparison of **Dehydroadynenerigenin glucosyldigitaloside** and its alternatives, focusing on their shared molecular target: the Na⁺/K⁺-ATPase enzyme. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, methodologies, and the crucial signaling pathways involved.

Dehydroadynenerigenin glucosyldigitaloside, a member of the cardiac glycoside family, exerts its physiological effects by specifically inhibiting the Na⁺/K⁺-ATPase pump. This enzyme, integral to maintaining cellular ion homeostasis, is a well-established therapeutic target for various cardiovascular conditions. Inhibition of Na⁺/K⁺-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.

While direct comparative studies detailing the half-maximal inhibitory concentration (IC₅₀) of **Dehydroadynenerigenin glucosyldigitaloside** on Na⁺/K⁺-ATPase are not readily available in the current body of scientific literature, extensive research on other cardiac glycosides provides

a valuable framework for understanding its potential efficacy and for designing future comparative experiments.

Comparative Analysis of Na⁺/K⁺-ATPase Inhibitors

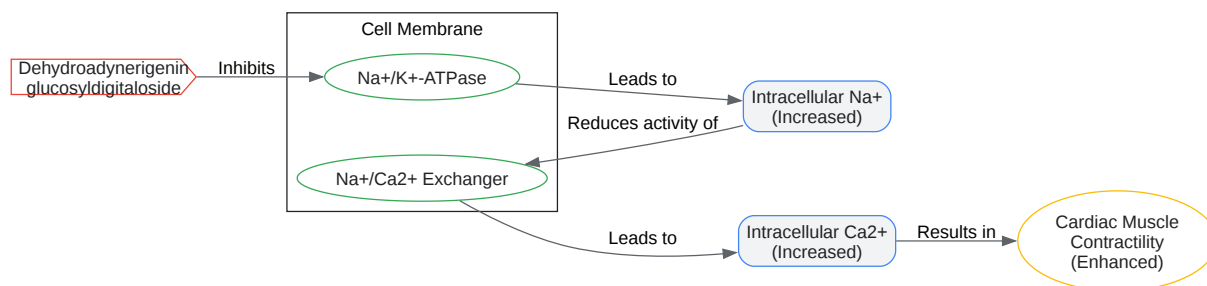
To provide a clear perspective, the following table summarizes the inhibitory activities of well-characterized cardiac glycosides that act on the same molecular target as **Dehydroadynenerigenin glucosyldigitaloside**. This data, gathered from various studies, serves as a benchmark for researchers investigating novel Na⁺/K⁺-ATPase inhibitors.

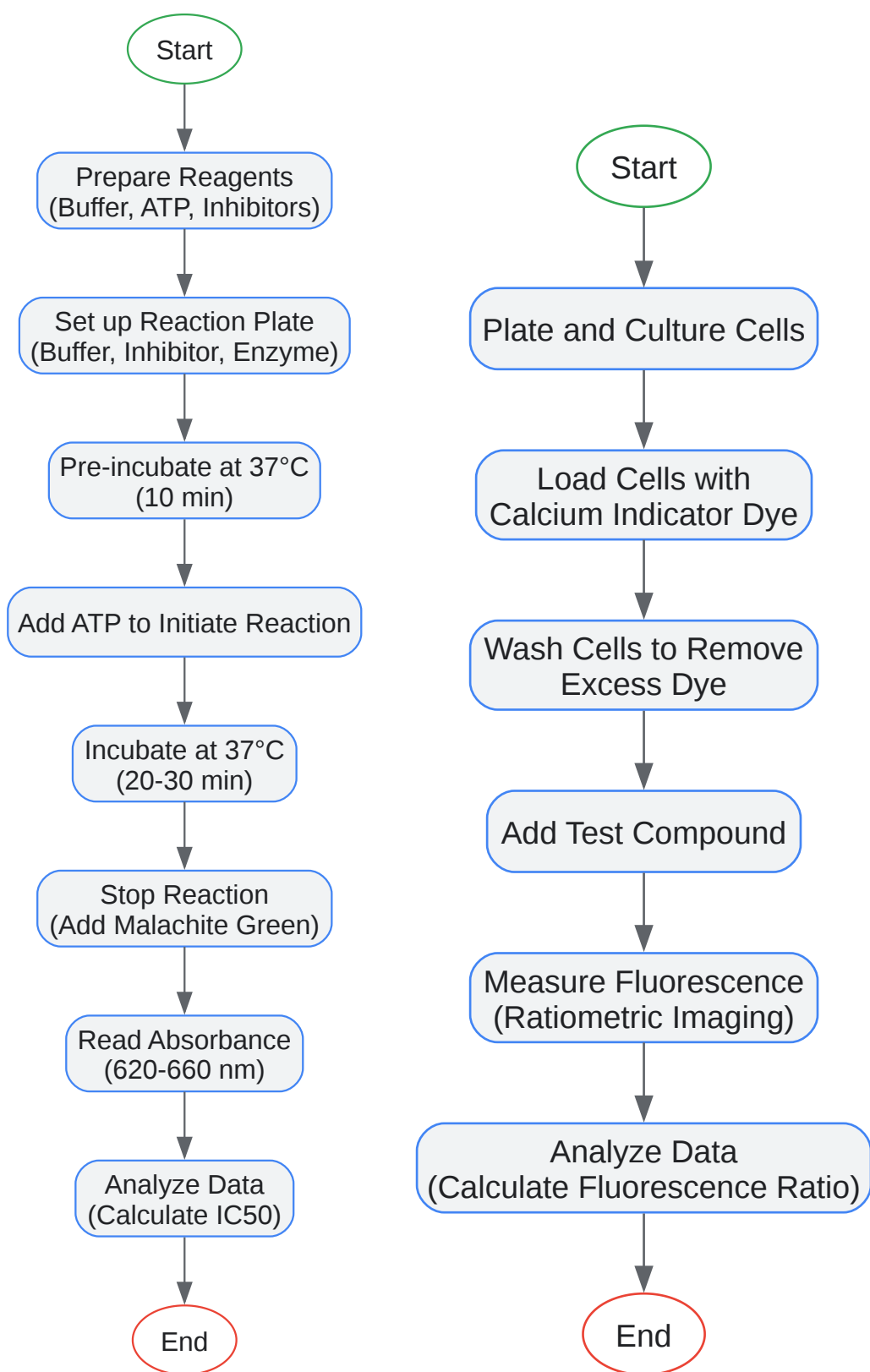
Compound	IC50	Cell Line/System	Reference
Digoxin	~164 nM	MDA-MB-231 cells	[1]
40 nM	A549 cells	[1]	
0.1 - 0.3 µM	Various human cancer cell lines	[2]	
Ouabain	89 nM	MDA-MB-231 cells	[1]
17 nM	A549 cells	[1]	
Aminogalactose digitoxigenin (ASI-222)	IC50 increased 2.5-fold with 10 mM KCl	Purified dog heart Na ⁺ /K ⁺ -ATPase	[3]

Note: IC50 values can vary depending on the experimental conditions, such as the specific isoform of the Na⁺/K⁺-ATPase, the concentration of potassium ions, and the cell type or enzyme preparation used.

The Na⁺/K⁺-ATPase Signaling Pathway

The mechanism of action of cardiac glycosides, including **Dehydroadynenerigenin glucosyldigitaloside**, is centered on the inhibition of the Na⁺/K⁺-ATPase pump, which sets off a cascade of intracellular events. The following diagram illustrates this critical signaling pathway.





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